molecular formula C11H21N B1470329 N-methylspiro[4.5]decan-8-amine CAS No. 1545390-29-1

N-methylspiro[4.5]decan-8-amine

Cat. No.: B1470329
CAS No.: 1545390-29-1
M. Wt: 167.29 g/mol
InChI Key: CXQUSJJELJXQLL-UHFFFAOYSA-N
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Description

N-Methylspiro[4.5]decan-8-amine (systematic name: N-methyl-1,4-dioxaspiro[4.5]decan-8-amine) is a bicyclic amine featuring a spirocyclic framework with a 1,4-dioxolane ring fused to a cyclohexane moiety. Its structure includes a secondary amine group at the 8-position of the spiro[4.5]decane system, substituted with a methyl group (Fig. 1). This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of neuroprotective agents, enzyme inhibitors, and analgesics .

Synthesis: The compound is synthesized via reductive amination of 1,4-cyclohexanedione monoethyl ketal with methylamine, followed by acid-catalyzed deprotection to yield the free amine. Sodium triacetoxyborohydride is often employed as a reducing agent, achieving moderate to high yields (~60–70%) .

Properties

CAS No.

1545390-29-1

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

N-methylspiro[4.5]decan-8-amine

InChI

InChI=1S/C11H21N/c1-12-10-4-8-11(9-5-10)6-2-3-7-11/h10,12H,2-9H2,1H3

InChI Key

CXQUSJJELJXQLL-UHFFFAOYSA-N

SMILES

CNC1CCC2(CCCC2)CC1

Canonical SMILES

CNC1CCC2(CCCC2)CC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical properties of spirocyclic amines are highly sensitive to substitutions on the amine group or the spirocyclic scaffold. Below is a comparative analysis of N-methyl-1,4-dioxaspiro[4.5]decan-8-amine and its derivatives:

Compound Substituents Molecular Formula Molecular Weight Key Properties
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine Methyl (-CH₃) C₉H₁₇NO₂ 171.24 g/mol Intermediate for neuroprotective agents; liquid at room temperature
N,N-Dimethyl-8-phenyl derivative Dimethyl (-N(CH₃)₂), Phenyl C₁₆H₂₃NO₂ 261.36 g/mol Melting point: 226–229°C (HCl salt); used in analgesic research (NOP/mu agonism)
N-Benzyl derivative Benzyl (-CH₂C₆H₅) C₁₅H₂₁NO₂ 247.33 g/mol Solid; used in Suzuki-Miyaura cross-coupling for kinase inhibitors
8-Trifluoromethyl derivative Trifluoromethyl (-CF₃) C₉H₁₄F₃NO₂ 225.21 g/mol Predicted collision cross-section (CCS): 151.9 Ų (M+H⁺); potential CNS activity
N-Cyclobutyl derivative Cyclobutyl (-C₄H₇) C₁₂H₂₁NO₂ 211.30 g/mol Limited data; explored in kinase inhibitor synthesis
N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine
  • Neuroprotection : Serves as a precursor for biotin-tagged serotonin transporter probes, demonstrating high affinity for CNS targets .
  • Enzyme Inhibition : Used in the synthesis of indomorphan pseudo-natural products targeting glucose transporters .
N,N-Dimethyl-8-phenyl derivative
  • Analgesic Activity: Exhibits dual NOP/mu opioid receptor agonism, with in vivo efficacy in pain models. The phenyl group enhances lipophilicity and receptor binding .
N-Benzyl derivative
  • Kinase Inhibition: Key intermediate in quinoline-based inhibitors (e.g., compound 38), showing activity against EZH2/HDAC epigenetic targets .
8-Trifluoromethyl derivative
  • CNS Penetration : The electron-withdrawing CF₃ group improves metabolic stability and blood-brain barrier permeability, though pharmacological data remain unpublished .

Research Findings and Trends

  • TRP Channel Antagonism : Analogues like N-(spiro[4.5]decan-8-yl)-biphenyl carboxamide (derived from spirocyclic amines) show potent antagonism of TRPC4/C5 channels, with IC₅₀ values < 100 nM .
  • Selectivity Trends : Bulky substituents (e.g., biphenyl) enhance selectivity for TRPC4 over TRPC6, while smaller groups (e.g., methyl) favor broader activity .
  • Metabolic Stability: Fluorinated derivatives (e.g., CF₃) exhibit prolonged half-lives in hepatic microsome assays compared to non-fluorinated analogues .

Preparation Methods

General Synthetic Strategy

The synthesis of N-methylspiro[4.5]decan-8-amine often starts from a spirocyclic ketone or lactam precursor, such as 3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, which is then converted to the corresponding amine via reduction or direct amination, followed by N-methylation to yield the target compound. The key steps include:

  • Formation of the spirocyclic core via cyclization or ring-closing reactions.
  • Introduction of the amine group at the 8-position of the spiro ring.
  • Methylation of the amine nitrogen to form the N-methyl derivative.

Nucleophilic Aromatic Substitution and Alkylation

A prominent method involves nucleophilic aromatic substitution (SNAr) reactions on spirocyclic substrates bearing good leaving groups, followed by alkylation to introduce the N-methyl group.

  • Substrate Preparation: Spirocyclic ketones with substituents such as nitro or trimethylammonium groups are prepared as intermediates. For example, 4-nitro-N-methylspiroperidol derivatives have been synthesized starting from 4-nitrospiropenidol by reaction with sodium hydride and methyl iodide in tetrahydrofuran (THF).

  • Alkylation Step: The free base form of the spirocyclic amine is treated with methyl iodide or other methylating agents in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled temperature conditions to achieve N-methylation. This step typically requires stirring for extended periods (e.g., 18 hours at room temperature) to ensure complete methylation.

  • Purification: The products are purified by recrystallization (e.g., acetone-pentane mixtures) or preparative high-performance liquid chromatography (HPLC) to obtain pure this compound derivatives.

Microwave-Assisted Synthesis

Recent advances include the use of microwave irradiation to accelerate the synthesis of spirocyclic amines structurally related to this compound:

  • Microwave irradiation facilitates rapid cyclization and amination, reducing reaction times from hours to minutes.
  • This method has been applied to synthesize related tetraazaspiro compounds, indicating potential applicability to this compound derivatives.

Electrophilic Ipso-Iodocyclization as a Ring-Forming Strategy

An alternative approach to constructing the spirocyclic framework involves electrophilic ipso-iodocyclization of suitable propiolamide precursors:

  • N-(4-methylphenyl)propiolamides undergo intramolecular electrophilic cyclization with iodine monochloride (ICl) or iodine (I2) to form 8-methylenespiro[4.5]trienes.
  • Although this method is primarily reported for 8-methylenespiro derivatives, it provides a selective and efficient route to spirocyclic amines with potential for further functionalization to N-methyl derivatives.

Radiochemical Synthesis for Tracer Applications

This compound derivatives labeled with fluorine-18 (^18F) have been synthesized for use as radiotracers in nuclear medicine:

  • The synthesis involves nucleophilic substitution of fluorine-18 on spirocyclic precursors with leaving groups such as trimethylammonium or nitro substituents.
  • Alkylation with methyl iodide follows to introduce the N-methyl group.
  • Radiochemical yields vary depending on the leaving group, with trimethylammonium perchlorate groups yielding better results than nitro or trimethylammonium iodide groups.
  • The entire process typically includes drying of reagents, controlled heating (e.g., 140°C), and purification by preparative HPLC to achieve high specific activity and purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations Reference
Nucleophilic Aromatic Substitution + Alkylation Spirocyclic ketone, NaH, methyl iodide, THF or DMF, RT stirring (hours) High purity, well-established Long reaction times, moderate yields
Microwave-Assisted Cyclization Microwave irradiation, spirocyclic precursors Rapid synthesis, reduced time Limited scope reported
Electrophilic Ipso-Iodocyclization ICl or I2, propiolamide precursors Selective ring formation Specific to methylene spiro derivatives
Radiochemical Synthesis (^18F-labeling) Cs2CO3, DMSO, methyl iodide, heating (140°C) High specific activity, tracer utility Requires specialized equipment, low yield

Detailed Research Findings

  • The nucleophilic aromatic substitution approach for N-methylspiroperidol analogs showed radiochemical yields of 10–15% with specific activities greater than 10 Ci/μmol, demonstrating the method's efficiency for tracer synthesis.
  • The leaving group significantly influences yield: trimethylammonium perchlorate groups outperform nitro and trimethylammonium iodide groups in nucleophilic substitution reactions.
  • Microwave-assisted synthesis has been successfully applied to related spirocyclic amines, suggesting potential for more efficient preparation of this compound derivatives, though specific yields and conditions require further optimization.
  • Electrophilic ipso-iodocyclization offers a novel selective method for spirocyclic ring formation, which could be adapted for the synthesis of N-methylspiro derivatives with appropriate precursor design.

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) resolves spirocyclic protons (δ 1.31–2.00 ppm) and methyl groups (δ 2.5–3.0 ppm). reports distinct splitting patterns for the bicyclic system (e.g., δ 4.05–3.93 ppm for the amine proton) .
  • Mass spectrometry (MS) : ESI-MS (e.g., m/z 334.3 [M+H]+^+) confirms molecular weight .
  • Elemental analysis : Carbon and nitrogen content should align with calculated values (e.g., C: 82.84%, N: 4.20%) .

How should researchers address discrepancies in NMR data for this compound derivatives?

Advanced
Contradictions in peak assignments (e.g., vs. ) may arise from conformational flexibility or solvent effects. Mitigation strategies:

  • Variable-temperature NMR : Resolve dynamic effects by acquiring spectra at 25°C and −20°C.
  • COSY/NOESY : Confirm proton-proton correlations in crowded regions (e.g., δ 1.58–1.31 ppm).
  • DFT calculations : Predict chemical shifts using software like Gaussian to validate experimental data .

What mechanistic insights guide the photocatalytic alkylation of this compound?

Advanced
describes a radical-based mechanism using 4CzIPN as a photocatalyst. Key steps:

  • Radical initiation : Blue light (425 nm) excites 4CzIPN, generating electron-deficient radicals from methyl acrylate.
  • Hydrogen atom transfer (HAT) : The amine’s α-C–H bond is abstracted, forming a spirocyclic radical.
  • Cross-coupling : Radical recombination yields alkylated products. Optimize by adjusting light intensity and azide co-catalysts (e.g., tetrabutylammonium azide) .

How does the stability of this compound vary under different storage conditions?

Q. Basic

  • Solid state : Store at −20°C under nitrogen to prevent oxidation.
  • Solution phase : Use anhydrous solvents (e.g., THF, MeCN) and avoid prolonged exposure to light .
  • pH sensitivity : Hydrochloride salts (e.g., ) enhance stability in acidic buffers (pH 3–5) .

What role do substituents on the spirocyclic scaffold play in biological activity (e.g., TRP channel antagonism)?

Advanced
and show that biphenyl amide derivatives exhibit TRPV1 antagonism due to:

  • Hydrophobic interactions : The spirocyclic core binds to lipophilic pockets.
  • Hydrogen bonding : Amide protons interact with Glu570 or Tyr511 residues.
  • Substituent effects : Electron-withdrawing groups (e.g., fluorine in ) enhance binding affinity .

How can researchers resolve contradictions in purity assessments (e.g., elemental analysis vs. HPLC)?

Advanced
Discrepancies (e.g., vs. 9) require multi-modal validation:

  • HPLC-MS : Detect low-level impurities (e.g., dimethylacetal in ).
  • Karl Fischer titration : Quantify water content in hygroscopic samples.
  • X-ray crystallography : Confirm crystallinity and absence of solvates .

What challenges arise in purifying this compound, and how are they addressed?

Q. Advanced

  • High polarity : Use reverse-phase chromatography (C18 columns) with acetonitrile/water gradients.
  • Volatility : Avoid rotary evaporation; lyophilize aqueous fractions instead.
  • Byproducts : Scavenge unreacted amines with ion-exchange resins (e.g., Dowex 50W) .

What computational methods support the design of novel this compound analogs?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Predict binding modes to targets like TRP channels.
  • QM/MM simulations : Optimize transition states for spirocyclization reactions.
  • ADMET prediction (SwissADME) : Estimate solubility and metabolic stability .

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